5-Propylfuran-2-carbaldehyde

Descripción general

Descripción

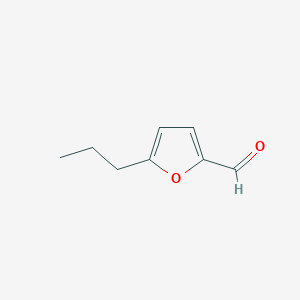

5-Propylfuran-2-carbaldehyde: It is a heterocyclic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound is characterized by a furan ring substituted with a propyl group at the 5-position and an aldehyde group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5-Propylfuran-2-carbaldehyde involves the reaction of furan with ethylmagnesium chloride in the presence of bis(acetylacetonate)nickel(II) and diallyl ether in tetrahydrofuran at -30°C under an inert atmosphere. The reaction mixture is then treated with hydrochloric acid and extracted with dichloromethane to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan compounds. The production process typically includes the conversion of furfural or 5-hydroxymethylfurfural, which are readily available from biomass, into the desired furan derivatives through various chemical transformations .

Análisis De Reacciones Químicas

Types of Reactions: 5-Propylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: 5-Propylfuran-2-carboxylic acid.

Reduction: 5-Propylfuran-2-methanol.

Substitution: Various halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

5-Propylfuran-2-carbaldehyde serves as a crucial building block in the synthesis of various bioactive compounds, particularly quinazolin-4(3H)-ones. These derivatives have shown promise in therapeutic applications due to their biological activities, including antimicrobial, antifungal, and anticancer properties.

Drug Development

The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable in drug development. Research indicates that furan derivatives can interact with multiple biological pathways, enhancing their potential as therapeutic agents .

Antimicrobial and Antifungal Research

Studies have explored the potential of this compound in developing novel furan derivatives with antibacterial and antifungal properties. These compounds are evaluated for their efficacy against various pathogens, contributing to the search for new antimicrobial agents.

Case Study 1: Synthesis of Quinazolin Derivatives

A study demonstrated the synthesis of quinazolin derivatives using this compound as a precursor. The resulting compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's utility in creating effective therapeutic agents.

In another investigation, researchers synthesized several furan derivatives from this compound and assessed their biological activities. The study reported that certain derivatives displayed potent antifungal activity against Candida albicans, highlighting the importance of this compound in pharmaceutical research .

Chemical Reactions Involving this compound

The compound undergoes several types of chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid (5-propylfuran-2-carboxylic acid).

- Reduction : It can be reduced to produce alcohol derivatives (e.g., 5-propylfuran-2-methanol).

- Electrophilic Substitution : The furan ring can engage in electrophilic substitution reactions under acidic conditions.

Mecanismo De Acción

The mechanism of action of 5-Propylfuran-2-carbaldehyde is primarily related to its ability to act as an electrophile due to the presence of the aldehyde group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Furan-2-carbaldehyde: The parent compound, which lacks the propyl group at the 5-position.

5-Methylfuran-2-carbaldehyde: A similar compound with a methyl group instead of a propyl group at the 5-position.

5-Ethylfuran-2-carbaldehyde: A similar compound with an ethyl group at the 5-position.

Uniqueness: 5-Propylfuran-2-carbaldehyde is unique due to the presence of the propyl group, which can influence its reactivity and the types of chemical reactions it undergoes. This structural variation can lead to differences in the physical and chemical properties of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Actividad Biológica

5-Propylfuran-2-carbaldehyde is a furan derivative that has garnered attention for its potential biological activities. This compound, characterized by its furan ring structure with a propyl group and an aldehyde functional group, has been investigated for various pharmacological properties, including antioxidant, anti-inflammatory, and metabolic effects. Understanding its biological activity is essential for exploring its applications in medicine and nutrition.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, thereby reducing lipid peroxidation levels in cellular models .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15 | Ishii et al. (1989) |

| Vitamin C | 10 | Ishii et al. (1989) |

| Quercetin | 20 | Tsuji & Wakimoto (2009) |

Metabolic Effects

This compound has been associated with lipid metabolism regulation. Studies suggest that elevated levels of related compounds, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), correlate negatively with non-alcoholic fatty liver disease (NAFLD) risk and type 2 diabetes mellitus . The compound's impact on lipid profiles indicates potential therapeutic applications in managing metabolic syndromes.

Table 2: Correlation of CMPF Levels with Lipid Parameters

| Parameter | Correlation Coefficient | P-value |

|---|---|---|

| Triglycerides | -0.45 | <0.001 |

| High-Density Lipoprotein (HDL) | -0.32 | <0.01 |

| Body Mass Index (BMI) | +0.28 | <0.05 |

Anti-inflammatory Properties

In addition to its antioxidant effects, this compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, which play a critical role in chronic inflammation and related diseases . The ability to reduce inflammation could make it a candidate for therapeutic interventions in conditions such as arthritis and inflammatory bowel disease.

Case Studies

- Case Study on Antioxidant Efficacy : A clinical trial investigated the effects of dietary supplementation with furan derivatives, including this compound, on oxidative stress markers in patients with metabolic syndrome. Results showed a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, after eight weeks of supplementation .

- Impact on Lipid Metabolism : Another study evaluated the relationship between serum CMPF levels and metabolic health in a cohort of diabetic patients. The findings suggested that higher CMPF concentrations were associated with improved lipid profiles and reduced risk factors for NAFLD .

Propiedades

IUPAC Name |

5-propylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAYAKBONDNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424689 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-27-9 | |

| Record name | 5-propylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.